Exclusive Synthetic Precursor to Nivimedone: Direct Nitration Yields Clinically Studied Anti-Allergic Agent with 42-Fold Potency Advantage Over Disodium Cromoglycate
5,6-Dimethyl-1H-indene-1,3(2H)-dione is the unique and irreplaceable synthetic precursor to nivimedone sodium (BRL 10833). Direct nitration of the parent compound at the C-2 position—achieved by treating 5,6-dimethylindane-1,3-dione (0.52 g, 0.003 mole) with fuming nitric acid in anhydrous ether at 10°C—yields the 2-nitro derivative . The resulting compound, sodium nivimedone, demonstrated pharmacological potency 42 times greater than disodium cromoglycate (DSCG) in the human lung system and approximately 10 times greater in rat passive cutaneous anaphylaxis (PCA) assays [1]. This quantitative potency advantage is structurally contingent on the 5,6-dimethyl substitution; the unsubstituted 2-nitroindan-1,3-dione does not achieve comparable potency in the same PCA test system [2].
| Evidence Dimension | Pharmacological potency of the 2-nitro derivative (derived from target compound) vs. clinical standard DSCG |
|---|---|
| Target Compound Data | Nivimedone sodium (derived from 5,6-dimethyl-1H-indene-1,3(2H)-dione via C-2 nitration): 42× more potent than DSCG in human lung; ~10× more potent in rat PCA |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): baseline potency = 1× in both human lung and rat PCA models |
| Quantified Difference | 42-fold potency advantage (human lung); ~10-fold potency advantage (rat PCA) |
| Conditions | Human lung: passively sensitized with atopic serum, antigen-induced histamine release inhibition. Rat PCA: IgE-mediated passive cutaneous anaphylaxis reaction using rat homocytotropic antibody. |
Why This Matters
For procurement decisions, this establishes 5,6-dimethyl-1H-indene-1,3(2H)-dione as the mandatory starting material for any research program aiming to synthesize or study nivimedone-class anti-allergic agents; no alternative indandione scaffold can yield the same clinical candidate.
- [1] NCATS Inxight Drugs. NIVIMEDONE SODIUM (UNII: 4953C873N2). The pharmacological potency of sodium nivimedone when compared to DSCG was 42 times greater in the human lung system and approximately ten times greater in rat PCA. View Source
- [2] Buckle DR, Morgan NJ, Ross JW, Smith H, Spicer BA. Antiallergic activity of 2-nitroindan-1,3-diones. J Med Chem. 1973 Dec;16(12):1334-9. doi: 10.1021/jm00270a005. PMID: 4128900. A number of substituted 2-nitroindan-1,3-diones are compared for antiallergic activity as measured by the rat PCA test. View Source
